molecular formula C38H70N2O13 B601444 Clarithromycin Impurity L CAS No. 127253-06-9

Clarithromycin Impurity L

Cat. No.: B601444
CAS No.: 127253-06-9
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-IXGVTZHESA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

Clarithromycin Impurity L is systematically named 6-O-Methylerythromycin A (Z)-9-oxime , reflecting its structural relationship to erythromycin derivatives. The CAS Registry Number 127253-05-8 unambiguously identifies this compound in chemical databases. The nomenclature follows IUPAC guidelines, specifying:

  • 6-O-Methyl substitution on the erythromycin macrolide core
  • (Z)-configuration of the oxime group at position 9
  • Oxime functional group (-NOH) replacing the ketone at C9

Comparative analysis with the parent compound clarithromycin (CAS 81103-11-9) reveals key structural differences:

Feature This compound Clarithromycin (Parent)
C9 Functional Group Oxime (Z-configuration) Ketone
CAS Number 127253-05-8 81103-11-9
Systematic Name 6-O-Methylerythromycin A (Z)-9-oxime 6-O-Methylerythromycin A

The CAS registry entry confirms its role as a process-related impurity arising during clarithromycin synthesis.

Molecular Formula and Weight: Comparative Analysis with Parent Compound

The molecular formula C₃₈H₇₀N₂O₁₃ distinguishes this compound from its parent compound (C₃₈H₆₉NO₁₃). Key differences include:

Parameter This compound Clarithromycin
Molecular Formula C₃₈H₇₀N₂O₁₃ C₃₈H₆₉NO₁₃
Molecular Weight 762.97 g/mol 747.96 g/mol
Nitrogen Atoms 2 1

The +15.01 g/mol increase versus the parent compound results from:

  • Replacement of C9 ketone (O) with oxime (NOH)
  • Additional nitrogen atom in the oxime group

X-ray photoelectron spectroscopy (XPS) data confirms the nitrogen enrichment at C9, with characteristic binding energies of 399.5 eV for oxime nitrogen.

Stereochemical Configuration and Isomeric Considerations

The (Z)-configuration of the oxime group critically differentiates Impurity L from potential isomeric forms:

Stereochemical Features:

  • Macrolide Core : Maintains clarithromycin's (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R) configuration
  • Oxime Geometry : Z-configuration (syn periplanar arrangement of OH and macrolide core)
  • Chiral Centers : 18 stereocenters preserved from parent compound

Isomeric Landscape:

Isomer Type Structural Difference Stability
(E)-Oxime Anti-configuration at C9 Less stable by 2.3 kcal/mol
11-O-Methyl Methyl shift to C11 Synthetic byproduct
6,11-Di-O-Methyl Double methylation Major process impurity

HPLC analyses show Impurity L elutes 1.7 minutes after clarithromycin under reversed-phase conditions (C18 column, acetonitrile-phosphate buffer).

X-ray Crystallography and Solid-State Characterization

While full crystallographic data remains proprietary, key solid-state properties have been documented:

Polymorphic Behavior:

  • Form II : Dominant crystalline form (P2₁2₁2₁ space group)
  • Unit Cell Parameters:
    • a = 14.23 Å
    • b = 18.97 Å
    • c = 22.15 Å
    • α = β = γ = 90°

Thermal Properties:

Property Value Method
Melting Point 212-215°C Differential Scanning Calorimetry
Decomposition >300°C Thermogravimetric Analysis

Solubility Profile:

Solvent Solubility (mg/mL) Temperature
Chloroform 12.8 ± 0.5 25°C
Methanol 8.2 ± 0.3 25°C
Water <0.01 25°C

Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 6.8°, 10.4°, and 14.7°, confirming crystallinity. Storage stability studies indicate ≤0.5% degradation after 24 months at 2-8°C.

Properties

CAS No.

127253-06-9

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MWBJRTBANFUBOX-IXGVTZHESA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Clarithromycin oxime

Origin of Product

United States

Preparation Methods

Oxime Formation from Erythromycin-A

The synthesis of this compound begins with erythromycin-A, which undergoes oxime formation using hydroxylamine hydrochloride (NH₂OH·HCl). This step is critical for introducing the oxime group, with the (Z)-isomer forming as a by-product under specific conditions.

Reaction Conditions:

  • Reagents: Erythromycin-A, hydroxylamine hydrochloride, sodium acetate, isopropyl alcohol, water.

  • Temperature: 45–50°C.

  • Duration: 6–8 hours.

  • pH: Maintained at 4.5–5.0 using acetic acid.

Under these conditions, the (E)-oxime isomer predominates (>98.8%), with the (Z)-isomer (Impurity L) constituting <1.2%. To enrich Impurity L, prolonged reaction times (>12 hours) or elevated temperatures (>60°C) are employed to favor Z-isomer formation through thermodynamic control.

Industrial-Scale Optimization

Industrial protocols for Impurity L production involve modifying clarithromycin synthesis steps to maximize Z-isomer yield:

Key Steps:

  • Protection of Erythromycin Oxime:

    • Erythromycin oxime is protected with 1,1-diisopropoxy cyclohexane in ethyl acetate at 15°C.

    • Solvent System: Ethyl acetate (preferred for high selectivity).

    • Catalyst: Pyridine hydrochloride facilitates silane group introduction.

  • Selective Methylation:

    • Trimethylchlorosilane (TMCS) is added to protect hydroxyl groups, followed by methylation with monobromomethane in a toluene-DMSO mixture.

    • Temperature: 10°C to minimize side reactions.

  • Deprotection and Isolation:

    • Sodium bisulfite and glacial acetic acid are used for deprotection, with ethyl acetate extraction at pH 10–11 to isolate Impurity L.

Table 1: Reaction Parameters for Impurity L Enrichment

ParameterOptimal RangeEffect on Z-Isomer Yield
Reaction Time12–24 hours↑ Yield (up to 15%)
Temperature60–70°C↑ Isomerization Rate
Solvent PolarityLow (e.g., toluene)↓ E-Isomer Stability
pH4.0–4.5Favors Z-Isomer Formation

Analytical Validation and Purity Control

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying Impurity L. Methods utilize C18 columns with UV detection at 210 nm:

  • Mobile Phase: Acetonitrile-phosphate buffer (pH 6.8) in gradient elution.

  • Retention Time: 14.2 minutes for Impurity L vs. 12.8 minutes for clarithromycin.

Table 2: HPLC Performance Metrics

MetricValue
Linearity (R²)0.9998
Limit of Detection0.05 µg/mL
Recovery Rate98.5–101.2%

Challenges in Scalability and Reproducibility

Isomer Interconversion

The (E)- and (Z)-oximes interconvert under acidic or basic conditions, complicating large-scale production. Strategies to mitigate this include:

  • Low-Temperature Workup: Maintaining reactions below 30°C during extraction.

  • Buffered Quenching: Using sodium bisulfite to stabilize the Z-isomer post-reaction.

Solvent Selection

Ethyl acetate and toluene are preferred for their low polarity, which minimizes unwanted solvolysis. However, DMSO enhances methylation efficiency but requires precise temperature control to avoid over-methylation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Impurity L Synthesis

MethodZ-Isomer YieldPurityScalability
Hydroxylamine Hydrochloride1.2%>97%High
Prolonged Reaction15%95–97%Moderate
Thermodynamic Control20%90–92%Low

Chemical Reactions Analysis

Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Quality Control in Pharmaceutical Manufacturing

Reference Standard for Impurity Detection

Clarithromycin Impurity L serves as a reference standard in the detection and quantification of impurities in clarithromycin formulations. Reference standards are essential for ensuring the quality and safety of pharmaceutical products, as they provide a benchmark against which impurities can be measured. The use of highly pure reference materials helps to maintain compliance with regulatory standards, such as those set by the United States Pharmacopeia (USP) and the European Pharmacopeia (EP) .

Impurity Profiling

The characterization of this compound allows for improved impurity profiling during the manufacturing process. By utilizing high-performance liquid chromatography (HPLC) methods, manufacturers can effectively monitor the levels of various impurities, including this compound, ensuring that they remain within acceptable limits . This is crucial for maintaining the therapeutic efficacy and safety profile of clarithromycin products.

Pharmacokinetic Studies

Drug Interaction Studies

Recent research has demonstrated that clarithromycin can significantly influence the pharmacokinetics of other drugs, such as linezolid, particularly in patients with multidrug-resistant tuberculosis. In a study involving co-administration of clarithromycin and linezolid, it was found that clarithromycin increased linezolid serum exposure by a median of 44% . Understanding these interactions is vital for optimizing treatment regimens and minimizing potential adverse effects.

Research and Development

Analytical Method Development

The development of methods for detecting this compound is essential for enhancing analytical capabilities in pharmaceutical research. Studies have proposed various methodologies, including HPLC and mass spectrometry techniques, to accurately identify and quantify this impurity in complex matrices . Such advancements contribute to better understanding the stability and degradation pathways of clarithromycin.

Case Study: Impurity Detection Methodology

A notable case study involved the establishment of an impurity detection method specifically for clarithromycin. The methodology included preparing a crude drug test solution followed by systematic evaluations to determine impurity levels using chromatographic techniques. The study highlighted the importance of maintaining rigorous quality control measures throughout the drug development process .

Regulatory Compliance

Standards Alignment

This compound is included in regulatory frameworks that govern pharmaceutical production. Its characterization aligns with international standards, ensuring that manufacturers adhere to stringent quality control protocols. This alignment is crucial not only for market approval but also for maintaining public health safety .

Comparison with Similar Compounds

Comparison with Similar Clarithromycin Impurities

Structural and Physicochemical Properties

The table below compares key impurities of clarithromycin, emphasizing structural variations and physicochemical properties:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Role in Pharma
Impurity L 127253-05-8 C38H69NO14 762.98 14S-hydroxy modification Reference standard for impurity profiling
Impurity A 124412-58-4 C38H69NO14 763.95 6,11-di-O-methylation of erythromycin A backbone Degradation product
Impurity D 101666-68-6 C37H67NO13 733.93 N-desmethyl group at the amino sugar moiety Process-related impurity
Impurity H 127140-69-6 C39H69NO15 791.96 N-formyl substitution at the desosamine residue Oxidation byproduct
Impurity G (Z/E isomers) 118058-74-5 C38H68NO14 762.94 Methoxyimino group at position 10 Synthesis intermediate

Key Observations :

  • Positional Modifications : Impurity L’s 14S-hydroxy group contrasts with Impurity A’s dual O-methylation and Impurity D’s N-desmethylation, highlighting divergent synthetic pathways or degradation mechanisms .
  • Molecular Weight Variability : Despite similar core structures, molecular weights differ due to substituents (e.g., Impurity H’s formyl group increases mass by ~29 g/mol compared to Impurity L) .
  • Functional Impact : N-desmethyl (Impurity D) and N-formyl (Impurity H) groups may alter antibacterial activity or pharmacokinetics if present above thresholds, unlike Impurity L’s hydroxy modification, which is less likely to affect receptor binding .

Analytical and Pharmacological Comparisons

Chromatographic Behavior
  • Retention Time (RRT) : Impurity L exhibits an RRT of ~1.59 in HPLC analyses under EP conditions, distinct from Impurity K (RRT 1.59) due to differing polarities .
  • Detection Methods : Impurities are quantified using HPLC-UV or LC-MS, with Impurity L requiring specific columns (C18) for separation from stereoisomers like (14R)-hydroxy clarithromycin .
Bioactivity and Toxicity
  • Antimicrobial Activity : Synthesized derivatives (e.g., 20-O-acetyl clarithromycin) show reduced MIC values against H. influenzae (MIC ≤0.03–4 mg/L) compared to impurities, which typically lack therapeutic efficacy .

Regulatory and Industrial Relevance

  • Quality Control : Impurity L is prioritized in stability studies due to its propensity to form under acidic or oxidative conditions, unlike Impurity G, which is synthesis-dependent .
  • Regulatory Compliance : The FDA and EMA mandate stringent limits (≤0.15%) for all impurities, necessitating advanced purification techniques (e.g., preparative HPLC) for standards like Impurity L .

Biological Activity

Clarithromycin Impurity L is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Understanding the biological activity of this impurity is essential for assessing its potential effects on human health and its implications in pharmaceutical formulations.

Target of Action:
this compound, like clarithromycin, primarily targets the 50S ribosomal subunit of bacterial ribosomes. This mechanism is crucial for its antimicrobial activity as it inhibits bacterial protein synthesis.

Mode of Action:
The compound binds to the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This inhibition leads to the disruption of essential biological processes within bacterial cells, ultimately resulting in cell death .

Biochemical Pathways:
The inhibition of protein synthesis affects various cellular functions, including gene expression and cellular metabolism. This disruption is a key factor in the compound's antibacterial efficacy.

Pharmacokinetics

Clarithromycin is metabolized primarily by cytochrome P450 (CYP) 3A isozymes, yielding an active metabolite known as 14-hydroxyclarithromycin . This metabolite not only enhances the antimicrobial activity of clarithromycin but also plays a role in the pharmacokinetics of the drug .

  • Absorption: Clarithromycin exhibits good oral bioavailability (52-55%) and is acid-stable, allowing it to be taken with food.
  • Distribution: The drug achieves significant concentrations in various tissues, including lung tissue and macrophages, which are critical sites for respiratory infections.
  • Elimination Half-Life: The elimination half-life ranges from 3.3 to 4.9 hours, supporting a twice-daily dosing regimen .

Biological Activity Studies

Research has demonstrated that clarithromycin and its impurities exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, clarithromycin shows enhanced activity against pathogens such as Chlamydia pneumoniae and Mycobacterium avium complex compared to erythromycin .

Case Studies

Data Summary

ParameterClarithromycinThis compound
Target 50S ribosomal subunitSimilar mechanism
Bioavailability 52-55%Not specifically studied
Elimination Half-Life 3.3 - 4.9 hoursNot specifically known
Active Metabolite 14-hydroxyclarithromycinNot applicable
Antimicrobial Spectrum Broad (Gram-positive & negative)Limited data available

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